
2-(2-(Aziridin-1-yl)ethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Aziridin-1-yl)ethoxy)pyridine is an organic compound that features a pyridine ring substituted with an ethoxy group, which is further connected to an aziridine moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyridine typically involves the reaction of 2-chloroethanol with pyridine to form 2-(2-chloroethoxy)pyridine. This intermediate is then reacted with aziridine under basic conditions to yield the target compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of aziridine derivatives, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination from aminoethanol derivatives . These methods are scalable and can produce the compound in significant quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and halides, leading to the formation of various substituted amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, halides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Ring-Opened Amines: Formed from nucleophilic ring-opening reactions
N-Oxides: Formed from oxidation reactions
Substituted Pyridines: Formed from substitution reactions
Scientific Research Applications
2-(2-(Aziridin-1-yl)ethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives are explored for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.
Materials Science: The compound is used in the synthesis of polyamines and other polymers with applications in coatings, adhesives, and drug delivery systems.
Biological Research: Aziridine-containing compounds are studied for their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyridine primarily involves the nucleophilic ring-opening of the aziridine moiety. This reaction can lead to the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules such as DNA and proteins. The compound’s reactivity is influenced by the electron-withdrawing effects of the pyridine ring, which can stabilize the aziridinium ion intermediate formed during the reaction .
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Ethyleneimine: A simple aziridine derivative used in polymer synthesis.
Uniqueness: 2-(2-(Aziridin-1-yl)ethoxy)pyridine is unique due to the presence of both the aziridine and pyridine moieties, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and pharmaceuticals.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)12-8-7-11-5-6-11/h1-4H,5-8H2 |
InChI Key |
LNOBYFOJZKTLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCOC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


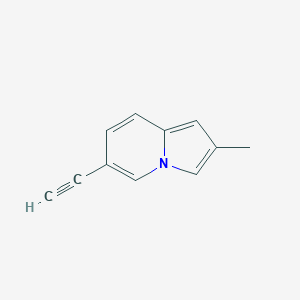


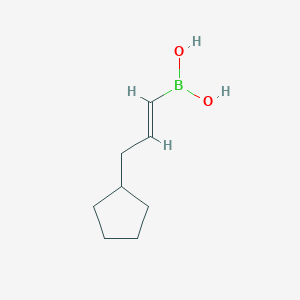
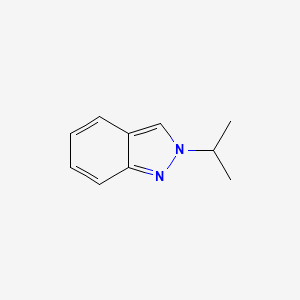
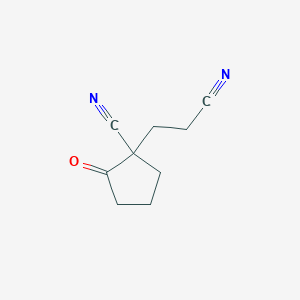
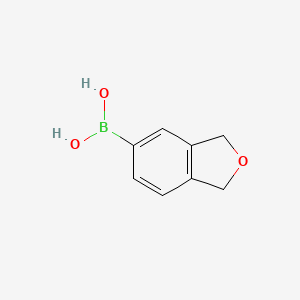


![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)



![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
